3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid
Description
3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid is a quinoxaline derivative featuring a propionic acid side chain and distinct substituents at the 4- and 7-positions of the heterocyclic core. This compound’s structure suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science, though direct pharmacological data are unavailable in the provided evidence. Its synthesis likely involves cyclocondensation or substitution reactions analogous to methods for related quinoxalines .
Properties
IUPAC Name |
3-[4-benzyl-3-oxo-7-(trifluoromethyl)quinoxalin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)13-6-8-16-15(10-13)23-14(7-9-17(25)26)18(27)24(16)11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLWFJQKWREPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C(F)(F)F)N=C(C2=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801131149 | |
| Record name | 3,4-Dihydro-3-oxo-4-(phenylmethyl)-7-(trifluoromethyl)-2-quinoxalinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565191-92-6 | |
| Record name | 3,4-Dihydro-3-oxo-4-(phenylmethyl)-7-(trifluoromethyl)-2-quinoxalinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565191-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-3-oxo-4-(phenylmethyl)-7-(trifluoromethyl)-2-quinoxalinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801131149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable Lewis acid catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Propionic Acid Moiety: The propionic acid moiety can be introduced via a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines. Substitution reactions can lead to a variety of functionalized quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
Quinoxaline derivatives, including this compound, have been extensively studied for their antimicrobial , antitumor , and anti-inflammatory activities. The incorporation of the benzyl and trifluoromethyl groups may enhance the efficacy of these compounds.
Case Study: Anticancer Activity
Research indicates that quinoxaline derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications at the C7 position of quinoxalines can lead to improved selectivity and potency against tumor cells, making them promising candidates for further development as anticancer agents .
Photoredox Catalysis
Recent advancements in synthetic methodologies have utilized this compound in photoredox-catalyzed reactions. The ability to facilitate radical coupling reactions under mild conditions opens new avenues for synthesizing complex organic molecules.
Example: Cross-Coupling Reactions
In a study focusing on the synthesis of thiazolino ring-fused 2-pyridones, the compound served as a key intermediate in photoredox-catalyzed cross-coupling reactions. This methodology allows for the introduction of various substituents at the C7 position of quinoxalinones, enhancing their structural diversity and potential biological activity .
Drug Development
The unique structure of 3-(4-benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid positions it as a valuable scaffold in drug discovery programs aimed at developing new therapeutics for diseases such as cancer, bacterial infections, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the benzyl group can facilitate binding to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
Key analogs and their substituent variations are summarized below:
Key Observations :
- Electronic Effects: The CF₃ group at C-7 may lower electron density in the quinoxaline ring, altering reactivity in electrophilic substitutions or hydrogen-bonding capacity .
- Functional Groups : The propionic acid moiety (vs. ethyl ester in ) increases hydrophilicity and may enable salt formation or conjugation with biomolecules.
Physicochemical and Spectral Data Comparison
Table 2: Selected Properties of Analogs
Analysis :
- The ethyl ester analog () exhibits a high melting point (164–166°C), likely due to strong intermolecular hydrogen bonding (NH and C=O groups) and aromatic stacking. The target compound’s melting point is expected to be higher due to increased rigidity from the CF₃ group.
- IR spectra for the ethyl ester analog show two C=O stretches at 1680 and 1655 cm⁻¹, attributed to lactam and keto carbonyls, respectively. The target compound’s CF₃ group may shift these peaks slightly due to inductive effects .
Biological Activity
3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid is a compound derived from quinoxaline, a structure known for its diverse biological activities. The presence of the trifluoromethyl group and the benzyl moiety in its structure enhances its potential as a pharmacologically active agent. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C17H16F3N1O3 |
| Molecular Weight | 347.31 g/mol |
| IUPAC Name | 3-(4-benzyl-3-oxo-7-trifluoromethyl-3,4-dihydroquinoxalin-2-yl)propanoic acid |
Antimicrobial Properties
Research has indicated that quinoxaline derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Quinoxaline derivatives have been explored for their anticancer properties. In vitro studies have shown that 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydroquinoxalin-2-yl)-propionic acid induces apoptosis in cancer cell lines through the activation of caspase pathways . The compound's ability to inhibit tumor growth in xenograft models has also been documented.
Neuroprotective Effects
The compound has shown promise in neuroprotection. It appears to modulate glutamate receptors, which are crucial in neurodegenerative diseases. Studies have indicated that it may reduce excitotoxicity in neuronal cells by acting as an antagonist at certain glutamate receptor subtypes .
The biological activity of 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydroquinoxalin-2-yl)-propionic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival.
- Receptor Modulation : It interacts with neurotransmitter receptors, particularly glutamate receptors, affecting neuronal signaling and survival.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of quinoxaline derivatives found that compounds similar to 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydroquinoxalin-2-yl)-propionic acid exhibited minimum inhibitory concentrations (MICs) against E. coli and S. aureus ranging from 10 to 50 µg/mL .
Case Study 2: Anticancer Activity
In a preclinical trial involving human breast cancer cells (MCF7), treatment with the compound resulted in a significant reduction in cell viability (approximately 70% at 50 µM concentration) compared to control groups .
Q & A
Q. What synthetic routes are recommended for synthesizing 3-(4-Benzyl-3-oxo-7-trifluoromethyl-3,4-dihydro-quinoxalin-2-yl)-propionic acid, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis of trifluoromethyl-substituted propionic acid derivatives typically involves coupling reactions between aryl halides and boronic acids, followed by cyclization and oxidation steps. For example, 3-(2-Trifluoromethylphenyl)propionic acid (CAS 94022-99-8) is synthesized via Suzuki-Miyaura coupling, with yields improved by optimizing catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature . Similar protocols can be adapted for the target compound by substituting the benzyl and quinoxaline precursors. Reaction monitoring via TLC or HPLC is critical to identify intermediates and adjust reaction times. Post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .
Q. How should researchers characterize this compound using spectroscopic methods, and what spectral markers confirm its structure?
Methodological Answer: Key spectroscopic techniques include:
- ¹H/¹³C NMR : Look for aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl signals (δ -60 to -70 ppm in ¹⁹F NMR). The propionic acid moiety shows a triplet near δ 2.5–3.0 ppm (CH₂) and a carboxylic acid proton at δ 12–13 ppm (broad, exchangeable) .
- IR Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1700 cm⁻¹ and carboxylic acid O-H stretch at 2500–3000 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peaks should match the calculated mass (e.g., C₁₉H₁₅F₃N₂O₃: [M+H]⁺ = 401.1054). Cross-reference with databases like PubChem or EPA DSSTox for validation .
Q. What in vitro models are suitable for preliminary screening of biological activity, and how should dose-response experiments be designed?
Methodological Answer: Use cell-based assays (e.g., HEK293 or HepG2) for cytotoxicity profiling. A split-plot design with four replicates per concentration (1–100 μM) is recommended to assess dose-response relationships . Include positive controls (e.g., doxorubicin for cytotoxicity) and measure endpoints like IC₅₀ via MTT assays. For enzyme inhibition studies (e.g., kinase targets), use fluorescence polarization assays with recombinant proteins and ATP analogs. Data normalization against vehicle controls minimizes batch effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for this compound?
Methodological Answer: Discrepancies often arise from force field parameterization in molecular dynamics (MD) simulations. To address this:
- Re-optimize DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to refine electrostatic potential (ESP) charges for the trifluoromethyl group .
- Experimental Validation : Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹⁸O in carboxyl groups) to verify reaction mechanisms predicted computationally .
- Cross-Platform Validation : Compare results across multiple software (e.g., Gaussian, ORCA) to identify systematic errors .
Q. What experimental designs are appropriate for studying the environmental fate and ecological risks of this compound?
Methodological Answer: Adopt a tiered approach per Project INCHEMBIOL guidelines :
- Phase 1 (Lab Studies) : Determine logP (octanol-water partition coefficient) and hydrolysis half-life (pH 5–9, 25°C). Use HPLC-UV to monitor degradation products.
- Phase 2 (Microcosm Models) : Assess biodegradation in soil/water systems with OECD 301F protocols. Measure metabolite accumulation via LC-MS/MS.
- Phase 3 (Ecotoxicity) : Test acute toxicity in Daphnia magna (48-hr EC₅₀) and algal growth inhibition (72-hr OECD 201). Data integration into QSAR models predicts ecosystem-level risks .
Q. How can metabolic stability in biological systems be evaluated, and what in vitro-in vivo extrapolation (IVIVE) models are reliable?
Methodological Answer:
- Hepatic Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS. Calculate intrinsic clearance (CLint) using the well-stirred model .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to identify enzyme inhibition. Ki values <10 μM indicate high-risk interactions .
- IVIVE Modeling : Tools like Simcyp® incorporate physicochemical data (e.g., logD, plasma protein binding) to predict human pharmacokinetics. Validate against in vivo rodent data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
